

Physicochemical Characteristics of 5-hydroxy-L-norvaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-2-Amino-5-hydroxypentanoic acid

Cat. No.: B1515800

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-hydroxy-L-norvaline is a non-proteinogenic amino acid, a derivative of L-norvaline, which has garnered interest in the scientific community for its potential biological activities. As an analog of other bioactive amino acids, it is a subject of investigation for its role in various physiological processes. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to 5-hydroxy-L-norvaline, and explores its potential biological significance.

Physicochemical Properties

5-hydroxy-L-norvaline is a white solid with the molecular formula $C_5H_{11}NO_3$.^[1] Key physicochemical properties are summarized in the table below. While experimental data for some properties are limited, calculated values provide useful estimates for research purposes.

Property	Value	Source
Molecular Formula	C ₅ H ₁₁ NO ₃	-
Molecular Weight	133.147 g/mol	[1]
Melting Point	224 °C (L-enantiomer)	[1]
logP (calculated)	-3.3	VietMedix
logS (calculated)	0.3	VietMedix
pKa (strongest acidic, calculated)	2.36	VietMedix
pKa (strongest basic, calculated)	9.22	VietMedix
Polar Surface Area (PSA)	83.55 Å ²	Chemsrcc
Refractivity (calculated)	31.55 m ³ ·mol ⁻¹	VietMedix
Polarizability (calculated)	13.48 Å ³	VietMedix
Rotatable Bond Count	4	VietMedix

Synthesis and Purification

An efficient method for the preparation of (S)-5-hydroxynorvaline involves the use of L-glutamic acid as a starting material.[2] This synthetic route includes the simultaneous protection of the α-amino and α-carboxyl groups to form a boroxazolidone intermediate, which is then selectively reduced.[2]

Experimental Protocol: Synthesis of (S)-5-hydroxynorvaline from L-glutamic Acid

Materials:

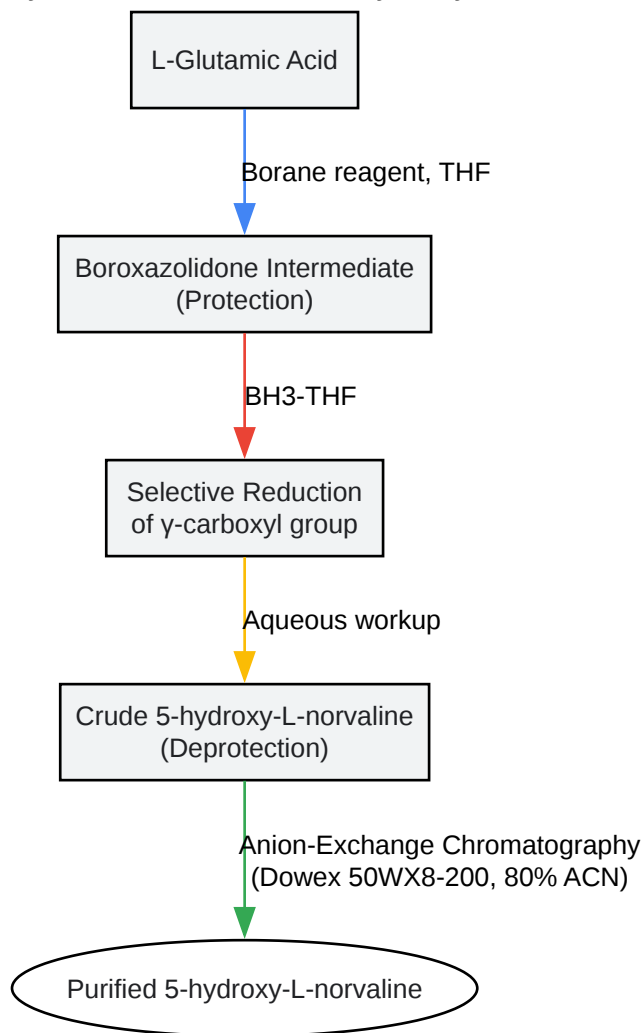
- L-glutamic acid
- Borane-tetrahydrofuran complex (BH₃·THF)

- Anhydrous tetrahydrofuran (THF)
- Dowex 50WX8-200 resin[2]
- 80% Acetonitrile in water[2]

Procedure:

- Protection: L-glutamic acid is reacted with a suitable borane reagent in anhydrous THF to form the boroxazolidone derivative. This step protects both the alpha-amino and alpha-carboxyl groups.
- Reduction: The γ -carboxyl group of the boroxazolidone intermediate is selectively reduced using a reducing agent like borane-tetrahydrofuran complex ($\text{BH}_3 \cdot \text{THF}$).
- Deprotection and Purification: The protecting group is removed under aqueous conditions. The resulting crude 5-hydroxy-L-norvaline is then purified using anion-exchange chromatography.[2] The reaction mixture is passed through a Dowex 50WX8-200 column and eluted with 80% acetonitrile.[2] Fractions are collected and analyzed for the presence of the desired product.

Synthesis Workflow of 5-hydroxy-L-norvaline



[Click to download full resolution via product page](#)

Synthesis of 5-hydroxy-L-norvaline.

Analytical Methods

The characterization and quantification of 5-hydroxy-L-norvaline can be achieved through various analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a suitable method for the analysis of 5-hydroxy-L-norvaline. The presence of amino and carboxyl groups allows for derivatization to enhance detection by UV or fluorescence

detectors. The identity of the synthetic compound has been confirmed to be identical to the natural maize metabolite using HPLC analysis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 5-hydroxy-L-norvaline are not readily available in public databases, the structure has been confirmed using NMR.[2] Based on the structure, the following are predicted proton (^1H) and carbon- 13 (^{13}C) NMR chemical shifts. For comparison, the experimental data for the closely related L-norvaline is provided.

Predicted ^1H NMR Chemical Shifts for 5-hydroxy-L-norvaline:

Proton	Predicted Chemical Shift (ppm)
H-2 ($\alpha\text{-H}$)	3.5 - 3.8
H-3	1.6 - 1.8
H-4	1.5 - 1.7
H-5	3.6 - 3.9
OH	Variable
NH ₂	Variable
COOH	Variable

Experimental ^1H NMR Data for L-norvaline (in D_2O):[3]

Proton	Chemical Shift (ppm)	Multiplicity
H-2 ($\alpha\text{-H}$)	3.74	t
H-3	1.83	m
H-4	1.40	m
H-5 (CH_3)	0.95	t

Predicted ^{13}C NMR Chemical Shifts for 5-hydroxy-L-norvaline:

Carbon	Predicted Chemical Shift (ppm)
C-1 (COOH)	175 - 180
C-2 (α -C)	55 - 60
C-3	28 - 33
C-4	30 - 35
C-5	60 - 65

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and structure of 5-hydroxy-L-norvaline. The structure of the maize metabolite was confirmed by MS spectra.^[2] Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern would be expected to show losses of water (H₂O), ammonia (NH₃), and the carboxyl group (COOH).

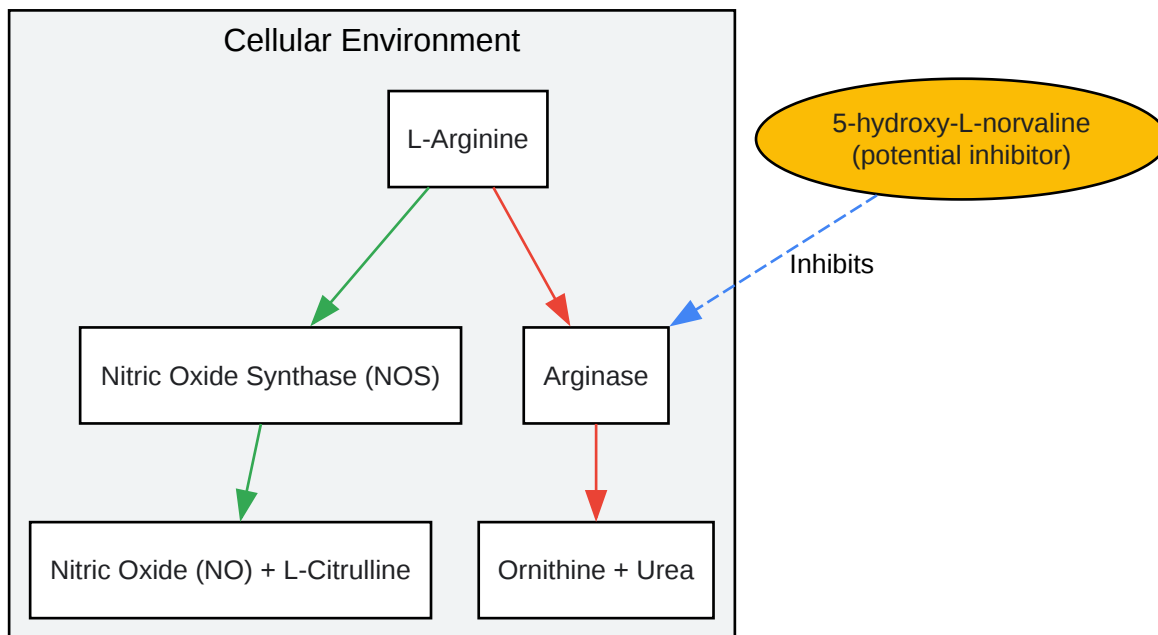
Biological Activity and Signaling Pathways

While research on the specific biological activities of 5-hydroxy-L-norvaline is ongoing, its structural similarity to L-norvaline suggests potential roles in pathways regulated by this amino acid. L-norvaline is a known inhibitor of the enzyme arginase.^{[4][5]}

Arginase Inhibition and Nitric Oxide (NO) Pathway

Arginase competes with nitric oxide synthase (NOS) for their common substrate, L-arginine. By inhibiting arginase, L-norvaline can increase the bioavailability of L-arginine for NOS, leading to enhanced production of nitric oxide (NO).^{[4][5]} NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses. Some evidence suggests that 5-hydroxynorvaline may also possess blood pressure-lowering effects, which could be mediated through the NO pathway.^[6]

Potential Mechanism of Action via Arginase Inhibition

[Click to download full resolution via product page](#)

Potential arginase inhibition by 5-hydroxy-L-norvaline.

Neuroprotective Effects

L-norvaline has demonstrated neuroprotective effects in animal models of Alzheimer's disease, where it has been shown to reduce β -amyloid plaques and suppress neuroinflammation.[4] Given its structural similarity, 5-hydroxy-L-norvaline may be a candidate for investigation into similar neuroprotective roles.

Applications in Drug Development and Research

The potential of 5-hydroxy-L-norvaline as a modulator of the L-arginine-NO pathway makes it an interesting molecule for drug development, particularly in the areas of cardiovascular disease and neurodegenerative disorders. As a research tool, it can be used to probe the structure and function of enzymes involved in amino acid metabolism.

Conclusion

5-hydroxy-L-norvaline is a non-proteinogenic amino acid with intriguing potential stemming from its structural relationship to L-norvaline. While comprehensive experimental data on its

physicochemical properties and biological activities are still emerging, the available information suggests it is a valuable target for further research. The synthetic route from L-glutamic acid provides a reliable method for obtaining this compound for investigational purposes. Future studies are warranted to fully elucidate its mechanism of action and therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydroxyaminovaleric acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. L-Norvaline(6600-40-4) ¹H NMR spectrum [chemicalbook.com]
- 4. lifetein.com [lifetein.com]
- 5. Arginase modulates nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Characteristics of 5-hydroxy-L-norvaline: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1515800#physicochemical-characteristics-of-5-hydroxy-l-norvaline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com